7H-Perfluoroheptanoyl bromide

Description

BenchChem offers high-quality 7H-Perfluoroheptanoyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7H-Perfluoroheptanoyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

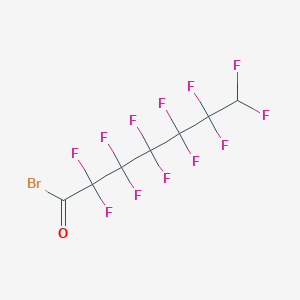

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBrF12O/c8-1(21)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIFFXKJBKLWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBrF12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7H-Perfluoroheptanoyl Bromide for Advanced Research

This guide provides an in-depth technical overview of 7H-Perfluoroheptanoyl Bromide (CAS No. 141893-84-7), a specialized fluorinated building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to explore the compound's synthesis, reactivity, and strategic potential in the creation of novel chemical entities. We will delve into the causality behind its application, grounded in the principles of physical organic and medicinal chemistry.

Core Chemical Identity and Physicochemical Properties

7H-Perfluoroheptanoyl bromide, also known as 7H-dodecafluoroheptanoyl bromide, is a terminally hydrogen-capped perfluoroacyl bromide. This structure is significant; the terminal hydrogen atom (H-CF2) subtly alters the electronic properties and potential metabolic pathways compared to a fully perfluorinated chain, while the acyl bromide functional group provides a highly reactive handle for synthetic transformations.

The presence of a significant fluorinated chain imparts unique properties such as high lipophilicity and metabolic resistance, which are highly sought after in drug design.[1][2] Fluorine-containing moieties can enhance binding affinity, modulate pKa, and improve membrane permeability, making reagents like this valuable tools for lead optimization.[3]

Table 1: Physicochemical Properties of 7H-Perfluoroheptanoyl Bromide

| Property | Value | Source(s) |

| CAS Number | 141893-84-7 | [4][5] |

| Molecular Formula | C₇HBrF₁₂O | [4] |

| Molecular Weight | 408.97 g/mol | [4] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl bromide | [5] |

| Synonyms | 7H-Dodecafluoroheptanoyl bromide | [6] |

| Predicted Boiling Point | 142.5 ± 40.0 °C | [6] |

| Predicted Density | 1.855 ± 0.06 g/cm³ | [6] |

| Computed XLogP3-AA | 5 | [5] |

Synthesis and Reaction Mechanism

Acyl bromides are typically synthesized from the corresponding carboxylic acids. While a specific, published protocol for 7H-Perfluoroheptanoyl bromide is elusive, a robust and reliable method can be derived from well-established procedures for converting carboxylic acids to acyl bromides, particularly those amenable to sensitive substrates.

A highly effective method involves the use of triphenylphosphine (PPh₃) and a bromine source like N-Bromosuccinimide (NBS) or molecular bromine (Br₂).[7][8][9] This approach avoids the harsh conditions associated with reagents like phosphorus tribromide (PBr₃) and proceeds under mild conditions, preserving the integrity of the fluorinated chain.

The reaction proceeds via an activated phosphonium intermediate. The carboxylic acid oxygen attacks the triphenylphosphine-bromine adduct, forming an acyloxyphosphonium salt. This intermediate is highly activated towards nucleophilic attack by the bromide ion, which displaces triphenylphosphine oxide to yield the desired acyl bromide.

Caption: General workflow for the synthesis of 7H-Perfluoroheptanoyl Bromide.

Applications in Drug Discovery and Medicinal Chemistry

While direct, cited applications of 7H-Perfluoroheptanoyl bromide in drug synthesis are not prevalent in current literature, its value lies in its function as a fluorinated building block .[3][10] The introduction of the 7H-dodecafluoroheptanoyl moiety into a drug candidate can be a strategic decision to modulate its pharmacological profile.

Key Strategic Advantages:

-

Metabolic Blocking: The high strength of the C-F bond makes the fluorinated chain resistant to oxidative metabolism by cytochrome P450 enzymes. Attaching this group to a metabolically vulnerable position on a lead compound can significantly increase its half-life and bioavailability.[2]

-

Lipophilicity and Permeability Modulation: The extensive fluorination dramatically increases lipophilicity (as indicated by a high computed XLogP3). This can be leveraged to enhance a molecule's ability to cross cellular membranes or the blood-brain barrier. The terminal H-CF2 group, compared to a F-CF2 group, slightly reduces the overall lipophilicity and introduces a potential site for late-stage functionalization or metabolic interaction, acting as a bioisostere for other groups.[3]

-

Conformational Control and Binding Affinity: The rigid, rod-like nature of the perfluoroalkyl chain can be used to control the conformation of a molecule, potentially locking it into a bioactive conformation that enhances binding to its target protein.

-

¹⁹F NMR Probe: For drug candidates containing this moiety, ¹⁹F NMR spectroscopy can be a powerful, background-free analytical tool to study drug-protein binding, cellular uptake, and in vivo distribution without the need for isotopic labeling.[11][12]

Caption: Conceptual use of the reagent to enhance drug properties.

Experimental Protocols

The following protocols are representative and should be adapted and optimized based on the specific substrate and laboratory conditions. All operations should be performed in a certified fume hood with appropriate personal protective equipment.

Protocol 4.1: Representative Synthesis of 7H-Perfluoroheptanoyl Bromide

This protocol is based on the conversion of carboxylic acids to acyl bromides using triphenylphosphine and N-bromosuccinimide.[8]

-

Preparation: To a dry, three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add 7H-dodecafluoroheptanoic acid (1.0 eq) and triphenylphosphine (1.05 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM) via cannula to dissolve the solids under a positive pressure of argon.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve N-bromosuccinimide (NBS, 1.05 eq) in anhydrous DCM and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (visualizing the disappearance of the starting acid) or by ¹⁹F NMR if available.

-

Workup:

-

The resulting acyl bromide is highly reactive and moisture-sensitive. It is typically used immediately in the next step without purification.

-

If isolation is required, the solvent can be carefully removed under reduced pressure. The crude product can then be purified by distillation under high vacuum. The byproduct, triphenylphosphine oxide, is largely non-volatile.

-

Protocol 4.2: Representative N-Acylation using 7H-Perfluoroheptanoyl Bromide

This protocol describes the formation of a 7H-dodecafluoroheptanamide from a primary amine.

-

Preparation: To a dry, round-bottom flask under an argon atmosphere, add the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or pyridine (1.2 eq).

-

Dissolution: Dissolve the amine and base in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Acyl Bromide Addition: Add the freshly prepared solution of 7H-Perfluoroheptanoyl bromide (1.1 eq) in DCM dropwise to the cooled amine solution. A precipitate (triethylammonium bromide) may form immediately.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Workup and Purification:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

-

Safety, Handling, and Storage

Hazard Statement: 7H-Perfluoroheptanoyl bromide is expected to be a corrosive and moisture-sensitive liquid. It will react exothermically with water and other protic nucleophiles to release hydrogen bromide (HBr) gas, which is itself toxic and corrosive.[9] Contact with skin and eyes will likely cause severe burns. Inhalation of vapors may cause respiratory irritation.[10]

Precautionary Measures:

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.[2][13]

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area.[14] Keep away from water, alcohols, amines, and strong bases.

-

Spill & Disposal: Absorb small spills with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.[13] Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains.

Conclusion

7H-Perfluoroheptanoyl bromide is a specialized reagent whose value is best understood through the lens of modern medicinal chemistry. While not a commonplace synthetic building block, its unique structure offers a sophisticated tool for chemists aiming to strategically install a terminally-capped polyfluorinated moiety. Its utility lies in the rational modulation of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties and target-binding interactions. Proper understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the demanding field of drug discovery.

References

-

BYJU'S. PBr3 Reaction. Available from: [Link]

- Moore, G. G. (1995). Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones. U.S.

-

Ashenhurst, J. (2015). PBr3 and SOCl2. Master Organic Chemistry. Available from: [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]

- Fustero, S., & Bartko, S. G. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.

- Dankwardt, J. W. (2006). Formation of acyl bromides from carboxylic acids and N-bromosuccinimide; Some reactions of bromocyanotriphenylphosphorane.

- ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds.

- I.K. Press. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.

- ACS Omega. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride.

- World Journal of Pharmacy and Pharmaceutical Sciences. (Year not available). triphenyl phosphine-n-bromosuccinamide(tpp- nbs)

- ResearchGate. (2025). A New Method for Making Acyl Fluorides Using BrF3.

- ResearchGate. (Year not available). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.

- PMC. (Year not available).

- ChemRxiv. (Year not available).

-

PubChem. 7H-Perfluoroheptanoyl bromide. Available from: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. ikprress.org [ikprress.org]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. kemcal.com [kemcal.com]

- 5. 7H-Perfluoroheptanoyl bromide | C7HBrF12O | CID 2776130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7H-PERFLUOROHEPTANOYL BROMIDE | 141893-84-7 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Triphenylphosphine Dibromide: A Simple One–pot Esterification Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Bot Verification [rasayanjournal.co.in]

Technical Monograph: 7H-Perfluoroheptanoyl Bromide

Physicochemical Characterization, Synthesis, and Application in Fluorous Chemistry[1]

Abstract

This technical guide provides a comprehensive analysis of 7H-Perfluoroheptanoyl bromide (CAS 141893-84-7), a critical fluorinated intermediate used in the synthesis of surface-active agents and fluorous tags. We focus on the precise molecular weight determination, structural integrity, and the mechanistic pathways governing its reactivity.[1] This document is designed for research scientists requiring high-fidelity data for stoichiometric calculations and process development.

Part 1: Physicochemical Characterization[1]

The accurate determination of molecular weight is the foundational step for all downstream stoichiometric applications.[1] For 7H-Perfluoroheptanoyl bromide, the molecular identity is defined by the omega-hydro-perfluorinated chain terminating in a reactive acyl bromide functionality.[1]

1.1 Molecular Weight Calculation

The molecular weight is derived from the IUPAC standard atomic weights.[1] The compound consists of a 7-carbon chain where the terminal position (C7) retains a hydrogen atom (

Molecular Formula:

| Element | Count | Atomic Weight ( g/mol ) | Contribution ( g/mol ) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Fluorine (F) | 12 | 18.998 | 227.976 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Hydrogen (H) | 1 | 1.008 | 1.008 |

| Total MW | 408.97 |

1.2 Structural Analysis & Properties

The "7H" designation is critical; unlike perfluoroheptanoyl bromide (

-

Density (Predicted):

[1][2] -

Boiling Point (Predicted):

at 760 mmHg[1] -

Refractive Index: Low (characteristic of fluorinated acyl halides)[1]

Part 2: Synthesis & Production[1][5][6]

The synthesis of 7H-Perfluoroheptanoyl bromide typically proceeds via the activation of the parent acid, 7H-Perfluoroheptanoic acid (CAS 1546-95-8). The choice of brominating agent is pivotal to minimize side reactions such as anhydride formation or decarboxylation.[1]

2.1 Synthetic Pathway

The preferred method utilizes Phosphorus Tribromide (

Reaction Scheme:

2.2 Experimental Protocol: Acid to Acyl Bromide Conversion

-

Reagents: 7H-Perfluoroheptanoic acid (1.0 eq), Phosphorus Tribromide (0.4 eq).[1]

-

Setup: Flame-dried glassware under inert atmosphere (

or -

Procedure:

-

Charge the reaction vessel with 7H-Perfluoroheptanoic acid.

-

Cool to 0°C. Slowly add

dropwise to control exotherm. -

Allow the mixture to warm to room temperature, then heat to reflux (approx. 80-100°C) for 2–4 hours.

-

Purification: Isolate the product via fractional distillation under reduced pressure. The product is moisture-sensitive and should be stored in a desiccator or glovebox.[1]

-

Part 3: Reactivity & Applications[1]

The acyl bromide functionality is significantly more reactive than its chloride counterpart, making it an excellent electrophile for introducing the

3.1 Reactivity Network

The following diagram illustrates the core reactivity profile of 7H-Perfluoroheptanoyl bromide.

Figure 1: Reactivity profile of 7H-Perfluoroheptanoyl bromide showing primary derivatization pathways.[1][3]

3.2 Application: Fluorous Tagging

In drug discovery, the introduction of the

-

Mechanism: Nucleophilic Acyl Substitution (

-like addition-elimination).[1] -

Advantage: The resulting amides/esters are often soluble in fluorous solvents (e.g., FC-72), enabling Fluorous Solid-Phase Extraction (F-SPE) for rapid purification.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776130, 7H-Perfluoroheptanoyl bromide.[1] Retrieved from [Link][1]

Sources

7H-Perfluoroheptanoyl bromide reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 7H-Perfluoroheptanoyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7H-Perfluoroheptanoyl bromide, systematically named 7H-dodecafluoroheptanoyl bromide, is a specialized acylating agent characterized by a highly electrophilic carbonyl center and a long-chain fluorous tag. This guide provides a comprehensive analysis of its reactivity profile, drawing upon fundamental principles of organic chemistry and data from structurally analogous perfluoroacyl halides. We will explore the core reactivity, provide validated experimental protocols for key transformations, and discuss the critical safety considerations necessary for handling this potent reagent. The insights herein are intended to empower researchers to effectively leverage the unique properties of this compound in synthetic chemistry, materials science, and drug discovery.

Introduction: Molecular Architecture and Electronic Effects

7H-Perfluoroheptanoyl bromide possesses a unique bifunctional structure that dictates its chemical behavior. The molecule consists of two key domains:

-

The Acyl Bromide Headgroup (-COBr): This functional group is the primary center of reactivity. The bromine atom is an excellent leaving group, and the adjacent carbonyl carbon is rendered highly electrophilic.

-

The Fluorous Tail (- (CF₂)₅CHF₂): The extensive fluorination along the alkyl chain creates a powerful electron-withdrawing effect via induction. This effect significantly enhances the electrophilicity of the carbonyl carbon, making 7H-perfluoroheptanoyl bromide a much stronger acylating agent than its non-fluorinated counterpart, heptanoyl bromide.

This heightened reactivity is the cornerstone of its utility in chemical synthesis. The terminal C-H bond is relatively inert under standard acylation conditions, allowing the acyl bromide to react selectively.

Table 1: Physicochemical Properties (Estimated and Analog-Derived)

| Property | Value / Description | Source / Basis |

| Molecular Formula | C₇HF₁₂BrO | N/A |

| Molecular Weight | 412.97 g/mol | N/A |

| Appearance | Likely a colorless to yellow fuming liquid | Analogy with other acyl halides |

| Boiling Point | Estimated >140 °C | Extrapolated from similar fluorinated compounds[1] |

| Reactivity | Highly reactive towards nucleophiles; moisture sensitive | General chemical principles |

| Key Hazard | Corrosive, causes severe skin burns and eye damage | Inferred from analogous compounds[2][3] |

Core Reactivity: Nucleophilic Acyl Substitution

The predominant reaction pathway for 7H-perfluoroheptanoyl bromide is nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon. The subsequent collapse of this intermediate expels the bromide ion, resulting in the formation of a new acylated product.

The intense electron-withdrawing nature of the dodecafluoroheptyl chain accelerates this process by stabilizing the partial negative charge on the carbonyl oxygen in the transition state, making the carbonyl carbon more susceptible to attack.

Mechanism Visualization

The following diagram illustrates the general mechanism for nucleophilic acyl substitution with 7H-perfluoroheptanoyl bromide.

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Key Synthetic Transformations and Protocols

This section details the primary applications of 7H-perfluoroheptanoyl bromide in organic synthesis. The protocols provided are designed as self-validating systems, incorporating steps for reaction monitoring, purification, and verification.

Esterification: Reaction with Alcohols

7H-Perfluoroheptanoyl bromide reacts readily with primary and secondary alcohols to form the corresponding perfluoroheptanoate esters. These reactions are often rapid and can be performed at room temperature. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the hydrobromic acid (HBr) byproduct.

Field Insight: The choice of a tertiary amine base is critical. Primary or secondary amines would compete as nucleophiles, leading to undesired amide byproducts. Pyridine is often preferred as it is a weaker base and less likely to cause side reactions.

Experimental Protocol: Synthesis of Ethyl 7H-dodecafluoroheptanoate

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 20 mL) and absolute ethanol (1.0 eq). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add pyridine (1.2 eq) to the stirred solution. Subsequently, add 7H-perfluoroheptanoyl bromide (1.0 eq) dropwise via syringe over 15 minutes. Causality Note: Slow addition prevents an excessive exotherm.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting acyl bromide is consumed.

-

Workup: Quench the reaction by the slow addition of 1M HCl (15 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

-

Purification & Validation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or flash chromatography on silica gel. Confirm product identity and purity using ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy.

Amidation: Reaction with Amines

The reaction with primary or secondary amines yields 7H-dodecafluoroheptanamides. Due to the high reactivity of the acyl bromide, this transformation is typically fast and high-yielding. Two equivalents of the amine are often used—one as the nucleophile and the second as the base to neutralize the HBr byproduct.

Experimental Protocol: Synthesis of N-benzyl-7H-dodecafluoroheptanamide

-

Setup: In a 100 mL round-bottom flask, dissolve benzylamine (2.2 eq) in anhydrous tetrahydrofuran (THF, 25 mL). Cool the solution to 0 °C.

-

Reagent Addition: Add a solution of 7H-perfluoroheptanoyl bromide (1.0 eq) in THF (10 mL) dropwise to the stirred amine solution. A white precipitate of benzylammonium bromide will form immediately.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC.

-

Workup: Remove the THF under reduced pressure. Partition the residue between ethyl acetate (30 mL) and water (20 mL). Separate the layers and wash the organic phase with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

-

Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude amide can be recrystallized (e.g., from hexanes/ethyl acetate) to yield the pure product. Validate the structure using NMR and High-Resolution Mass Spectrometry (HRMS).

Friedel-Crafts Acylation: Reaction with Arenes

7H-Perfluoroheptanoyl bromide can be used as an acylating agent in Friedel-Crafts reactions to introduce the perfluoroacyl group onto an aromatic ring.[4] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.[4][5]

Field Insight: Perfluoroacylation deactivates the aromatic ring towards further substitution, which effectively prevents polyacylation—a common side reaction in standard Friedel-Crafts acylations.[4]

Experimental Protocol: Friedel-Crafts Acylation of Toluene

-

Setup: To a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.3 eq) and anhydrous dichloromethane (DCM, 30 mL). Cool to 0 °C.

-

Acylium Ion Formation: Slowly add 7H-perfluoroheptanoyl bromide (1.0 eq) to the AlCl₃ suspension. Stir for 20 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Reaction: Add toluene (1.2 eq) dropwise via the addition funnel. After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 4-6 hours.

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench by pouring it over crushed ice with concentrated HCl (20 mL). Safety Note: This quench is highly exothermic and releases HCl gas.

-

Purification & Validation: Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. Purify the resulting ketone by vacuum distillation or column chromatography. Characterize the product (a mixture of ortho and para isomers) by GC-MS and NMR.

Experimental Workflow & Data Management

A systematic approach is crucial when working with highly reactive and potentially hazardous materials. The following workflow diagram outlines a robust procedure from reaction setup to final product analysis.

Caption: A validated experimental workflow for reactions involving 7H-Perfluoroheptanoyl Bromide.

Safety and Handling

7H-Perfluoroheptanoyl bromide is a hazardous chemical that must be handled with appropriate precautions.[6]

-

Corrosivity: As an acyl halide, it is corrosive and will cause severe skin burns and eye damage upon contact.[2][3] It reacts with moisture in the air to release HBr, a corrosive gas.

-

Handling: Always handle this reagent in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields, is mandatory.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[7]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[8] Do not use combustible materials like paper towels to clean up spills.

Conclusion

7H-Perfluoroheptanoyl bromide is a powerful acylating agent whose reactivity is significantly enhanced by its perfluorinated tail. This unique structure makes it a valuable reagent for introducing fluorous tags into organic molecules, facilitating the synthesis of novel pharmaceuticals, polymers, and advanced materials. Its primary reactivity is centered on nucleophilic acyl substitution, enabling straightforward esterification, amidation, and Friedel-Crafts acylation reactions. By understanding its core reactivity profile and adhering to strict safety protocols, researchers can effectively harness the synthetic potential of this specialized compound.

References

-

PubChem Compound Summary for CID 121723, 7-Bromoheptanoic acid. National Center for Biotechnology Information. [Link]

-

Safety Data Sheet for Perfluoropentanoic acid. Carl ROTH. [Link]

-

Safety Data Sheet for Perfluoroheptanoic acid. Carl ROTH. [Link]

-

The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. ResearchGate. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

PubChem Compound Summary for CID 121723, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride. National Center for Biotechnology Information. [Link]

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. National Center for Biotechnology Information. [Link]

-

Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. ResearchGate. [Link]

-

PubChem Compound Summary for CID 15243, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 67819, 1-Bromopentadecafluoroheptane. National Center for Biotechnology Information. [Link]

Sources

- 1. exfluor.com [exfluor.com]

- 2. 7-Bromoheptanoic acid | C7H13BrO2 | CID 121723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid | C7H2F12O2 | CID 15243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 7H-Perfluoroheptanoyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth, experience-driven framework for the safe handling and utilization of 7H-Perfluoroheptanoyl bromide. As a reactive perfluorinated acyl bromide, this compound presents a unique combination of chemical hazards that demand a comprehensive and proactive safety culture. This document moves beyond rote protocol to explain the rationale behind each safety measure, empowering researchers to not only follow procedures but to fundamentally understand and mitigate risk.

Understanding the Inherent Reactivity and Hazards

7H-Perfluoroheptanoyl bromide is a valuable reagent in organic synthesis, particularly for the introduction of perfluoroalkyl chains. However, its utility is intrinsically linked to its reactivity, which also defines its primary hazards.

1.1. Corrosivity and Moisture Sensitivity: The Acyl Bromide Core

The acyl bromide functional group is highly susceptible to hydrolysis. Contact with water or even atmospheric moisture will lead to a rapid and exothermic reaction, liberating corrosive hydrogen bromide (HBr) gas.[1][2] This reaction is the root cause of the severe skin burns and eye damage associated with this class of compounds.[3] The generated HBr gas is also a potent respiratory irritant.[4][5]

Causality in Practice: The immediate and often violent reaction with water dictates that all handling procedures must be conducted under strictly anhydrous conditions. This is not merely a suggestion for yield optimization but a critical safety mandate to prevent runaway reactions and exposure to corrosive byproducts.

1.2. The Perfluoroalkyl Tail: Toxicological Considerations

Per- and polyfluoroalkyl substances (PFAS) are a class of compounds known for their persistence in the environment and potential for bioaccumulation. While toxicological data for 7H-Perfluoroheptanoyl bromide itself is limited, the broader class of perfluorinated compounds has been associated with a range of adverse health effects, including hepatotoxicity and developmental toxicity in animal studies.[6][7] Therefore, it is prudent to handle this compound with the assumption of potential long-term health risks.

Expert Insight: The dual nature of this molecule—the acute corrosive hazard of the acyl bromide and the potential chronic toxicity of the perfluoroalkyl chain—necessitates a multi-layered safety approach that addresses both immediate and long-term exposure risks.

The Self-Validating Safety Protocol: A Step-by-Step Methodology

The following protocols are designed to be a self-validating system. Each step, when executed correctly, inherently confirms the safety of the subsequent action.

2.1. Personal Protective Equipment (PPE): The First Line of Defense

Your PPE is your most immediate barrier against exposure. Its selection and use should be non-negotiable.

| Equipment | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a full-face shield.[8][9][10] | Protects against splashes of the liquid and exposure to corrosive HBr gas. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[10][11][12] | Provides a barrier against skin contact. Gloves should be inspected before each use and changed frequently. |

| Body Protection | Flame-resistant lab coat, chemical-resistant apron, and closed-toe shoes.[9][11] | Protects against accidental spills and splashes. |

| Respiratory Protection | Use in a certified chemical fume hood is mandatory.[13] In case of inadequate ventilation, a respirator may be required.[1][9] | Prevents inhalation of corrosive vapors and the compound itself. |

Experimental Workflow: Donning PPE

Caption: PPE Donning Sequence.

2.2. Engineering Controls: Creating a Safe Environment

Engineering controls are the most effective means of minimizing exposure by isolating the hazard.

-

Chemical Fume Hood: All manipulations of 7H-Perfluoroheptanoyl bromide must be performed in a properly functioning and certified chemical fume hood.[13] This is critical to contain corrosive vapors and prevent inhalation.

-

Inert Atmosphere: Handling and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Ventilation: Ensure good general laboratory ventilation to supplement the fume hood.[1]

2.3. Safe Storage: Preventing Unwanted Reactions

Improper storage is a common cause of laboratory incidents.

-

Container: Store in the original, tightly sealed container.[1][5]

-

Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8][13][14]

-

Incompatibilities: Segregate from water, alcohols, amines, strong bases, and oxidizing agents.[5][14] Store in a corrosives-compatible cabinet.

Logical Relationship: Storage and Incompatibilities

Caption: Storage Incompatibility Logic.

Emergency Procedures: A Plan for When Things Go Wrong

A well-rehearsed emergency plan is crucial.

3.1. Spill Response

-

Minor Spill (in fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, contain the spill with a dry, inert absorbent material such as vermiculite or sand.[15][16] Do not use combustible materials.

-

Carefully scoop the absorbent material into a sealable, labeled waste container.[17]

-

Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a thorough wash.

-

-

Major Spill (outside fume hood):

3.2. First Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][18] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]

-

Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water and seek immediate medical attention.

Experimental Workflow: Chemical Spill Response

Caption: Chemical Spill Response Flowchart.

Waste Disposal: Responsible Stewardship

Proper disposal is a critical final step in the safe handling of this compound.

-

Neutralization: Unused or waste material should be slowly and cautiously added to a stirred solution of a suitable alcohol (e.g., isopropanol or methanol) to convert it to the less reactive ester. This should be done in a fume hood.

-

Collection: The resulting solution, as well as all contaminated absorbents and disposable PPE, should be collected in a properly labeled hazardous waste container.[5][20]

-

Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][21]

Trustworthiness Check: The neutralization step is a key example of a self-validating protocol. The controlled addition and observation of the reaction (e.g., heat generation, gas evolution) allow the researcher to manage the process safely. A rapid, uncontrolled reaction indicates an unsafe rate of addition.

Conclusion: A Culture of Safety

The safe handling of 7H-Perfluoroheptanoyl bromide is not merely about following a checklist. It is about cultivating a deep understanding of the chemical's inherent properties and integrating that knowledge into every aspect of the experimental workflow. By embracing the principles of expertise, trustworthiness, and authoritative grounding, researchers can confidently and safely unlock the synthetic potential of this valuable reagent.

References

-

ACETYL BROMIDE FOR SYNTHESIS. (2022, September 26). Loba Chemie. Retrieved February 4, 2026, from [Link]

-

Perfluorooctyl bromide. (n.d.). Apollo Scientific. Retrieved February 4, 2026, from [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved February 4, 2026, from [Link]

-

Chemwatch MSDS 52742. (n.d.). SD Fine-Chem. Retrieved February 4, 2026, from [Link]

-

10 Tips Working Safely with corrosives. (2025, October 15). Chemsafe. Retrieved February 4, 2026, from [Link]

-

Personal Protective Equipment for Chemical Handling. (2026, January 12). Safely.io. Retrieved February 4, 2026, from [Link]

-

Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. Retrieved February 4, 2026, from [Link]

-

Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. Retrieved February 4, 2026, from [Link]

-

Chemical Spill Procedures. (n.d.). Princeton EHS. Retrieved February 4, 2026, from [Link]

-

Perfluoroalkyl Acids: A Review of Monitoring and Toxicological Findings. (n.d.). Oxford Academic. Retrieved February 4, 2026, from [Link]

-

NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates. (n.d.). National Toxicology Program. Retrieved February 4, 2026, from [Link]

-

ACETYL BROMIDE. (n.d.). Chemstock. Retrieved February 4, 2026, from [Link]

-

Hazardous Spill Reporting and Response Procedures. (n.d.). Austin Community College District. Retrieved February 4, 2026, from [Link]

-

What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved February 4, 2026, from [Link]

-

Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved February 4, 2026, from [Link]

-

Toxicology of perfluorinated compounds. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]

-

PFOS and PFOA Toxicological Overview. (n.d.). GOV.UK. Retrieved February 4, 2026, from [Link]

-

Chemical Spills. (n.d.). Florida State University. Retrieved February 4, 2026, from [Link]

-

Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved February 4, 2026, from [Link]

-

Degree of Uptake and Accumulation of Perfluorinated Alkyl Acids Drives Their Toxicity. (2019, April 29). Stockholm University. Retrieved February 4, 2026, from [Link]

-

Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024, April 8). EPA. Retrieved February 4, 2026, from [Link]

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. chemstock.ae [chemstock.ae]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. Degree of Uptake and Accumulation of Perfluorinated Alkyl Acids Drives Their Toxicity | Karolinska Institutet [news.ki.se]

- 8. chemsafe.ie [chemsafe.ie]

- 9. safelyio.com [safelyio.com]

- 10. oshatrainingschool.com [oshatrainingschool.com]

- 11. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 12. chemicals.co.uk [chemicals.co.uk]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. dollycorporation.com [dollycorporation.com]

- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 16. acs.org [acs.org]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. offices.austincc.edu [offices.austincc.edu]

- 20. echemi.com [echemi.com]

- 21. epa.gov [epa.gov]

Literature review of perfluoroacyl bromides

Title: Perfluoroacyl Bromides: Mechanistic Architectures and Synthetic Utility in Fluoro-Organic Chemistry

Executive Summary

Perfluoroacyl bromides (

Key Technical Value:

-

Enhanced Leaving Group Ability: Bromide (

) is a superior leaving group ( -

Radical Lability: The acyl-bromide bond is significantly weaker than the acyl-chloride bond, allowing for facile homolytic cleavage under mild photolytic conditions to generate perfluoroalkyl radicals (

).

Physicochemical Profile & Structural Properties

Perfluoroacyl bromides are typically volatile, colorless liquids or gases that fume intensely in moist air. Their handling requires strict anhydrous conditions due to rapid hydrolysis.

Table 1: Comparative Properties of Trifluoroacetyl Halides

| Property | Trifluoroacetyl Fluoride ( | Trifluoroacetyl Chloride ( | Trifluoroacetyl Bromide ( |

| Physical State (STP) | Gas | Gas (bp -27°C) | Volatile Liquid/Gas (bp |

| C-X Bond Length | 1.34 Å | 1.79 Å | 1.96 Å |

| Reactivity (Hydrolysis) | Slow | Fast | Violent |

| Primary Utility | Industrial Fluorination | General Acylation | Radical Generation / Difficult Acylations |

*Note: Boiling points for

Synthesis Protocols

The synthesis of PFABs is rarely performed via direct bromination of the alkane. Instead, it relies on functional group interconversion from the corresponding carboxylic acid or acid chloride.

Protocol A: Phosphorus Tribromide Dehydration (Standard)

This is the most reliable laboratory-scale method for generating perfluoroacyl bromides from perfluorocarboxylic acids.

-

Reagents: Trifluoroacetic acid (TFA), Phosphorus Tribromide (

). -

Setup: Flame-dried glassware, inert atmosphere (

or -

Procedure:

-

Cool

(0.34 eq) to 0°C. -

Add TFA (1.0 eq) dropwise to control the exotherm.

-

Gently heat the mixture. The product,

, is distilled directly from the reaction mixture as it forms. -

Purification: Redistillation through a fractionating column.

-

Protocol B: Halogen Exchange (Finkelstein-type)

Used when the acid chloride is readily available or for continuous flow systems.

Mechanistic Reactivity

The utility of perfluoroacyl bromides bifurcates into two distinct mechanistic pathways: Ionic Acylation and Radical Decarbonylation .

Ionic Pathway: Friedel-Crafts Acylation

In the presence of Lewis acids (

-

Mechanism:

-

Coordination of

to the acyl bromide oxygen/halogen. -

Loss of

to form the resonance-stabilized acylium ion. -

Electrophilic attack on the arene.[1]

-

Radical Pathway: Photochemical Decarbonylation

This is the defining advantage of PFABs. The

-

Mechanism:

The resulting

Visualization: Reactivity Architecture

Caption: Bifurcation of Perfluoroacyl Bromide reactivity into Ionic (Acylation) and Radical (Decarbonylation) pathways.

Applications in Organic Synthesis

Synthesis of Trifluoromethyl Ketones (TFMKs)

TFMKs are potent inhibitors of hydrolytic enzymes (e.g., serine proteases) due to the formation of stable hemiacetals with active site serine residues.

-

Workflow:

. -

Advantage: Avoids the use of unstable trifluoroacetaldehyde or expensive trifluoromethylating agents (e.g., Ruppert-Prakash reagent) for this specific motif.

Heterocycle Construction

The

-

Example: Condensation of trifluoroacetylated intermediates with thioureas yields 4-(trifluoromethyl)thiazoles, a scaffold common in modern agrochemicals.

Safety & Handling Protocols

Warning: Perfluoroacyl bromides are lachrymators and corrosives .

-

Hydrolysis Hazard: Reacts violently with water to release Hydrogen Bromide (HBr) gas and Perfluorocarboxylic acid.

-

Control: All glassware must be oven-dried. Syringes must be gas-tight.

-

-

Inhalation: Vapors are highly damaging to respiratory mucosa.

-

Control: Handle strictly in a functioning fume hood.

-

-

Storage: Store in sealed ampoules or PTFE-lined containers at <4°C to prevent disproportionation or hydrolysis.

References

- Synthesis of Trifluoroacetyl Halides:J. Chem. Soc., 1951, 584. (Classic synthesis via acid + phosphorus halide).

- Friedel-Crafts Acylation Mechanisms: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

- Radical Decarbonylation of Acyl Halides:J. Org. Chem., 1999, 64, 28-34.

- Trifluoromethyl Ketones in Drug Discovery:J. Med. Chem., 2008, 51, 4359. (Bioactivity of TFMKs).

- Perfluoroacyl Bromide Properties:Spectrochim. Acta Part A, 1977, 33, 1101.

Sources

A Theoretical and Practical Guide to 7H-Perfluoroheptanoyl Bromide for Advanced Synthesis

Abstract: This technical guide provides a comprehensive theoretical and practical overview of 7H-Perfluoroheptanoyl bromide, a specialized fluorinated acylating agent. Due to the limited availability of direct experimental data for this specific compound, this document establishes a robust predictive framework for its properties, reactivity, and handling. By drawing upon the well-understood principles of physical organic chemistry and analyzing data from structurally analogous compounds, this guide offers researchers, chemists, and drug development professionals the critical insights needed to effectively and safely utilize 7H-Perfluoroheptanoyl bromide as a strategic building block in the synthesis of advanced materials and therapeutic agents.

Introduction: The Strategic Value of Partial Fluorination

The incorporation of fluorine and perfluoroalkyl moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Judicious placement of fluorine can profoundly alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, pKa, and binding affinity.[1][2] Perfluoroacyl halides, such as 7H-Perfluoroheptanoyl bromide, are powerful reagents for introducing these valuable structural motifs.

7H-Perfluoroheptanoyl bromide (H(CF₂)₆COBr) is a unique reagent. Unlike its perfluorinated analogue, it features a terminal hydrogen atom, offering a potential site for further functionalization. Its primary utility lies in its capacity for perfluoroacylation, enabling the covalent attachment of a dodecafluoroheptanoyl group to various nucleophilic substrates. This guide will delineate the expected chemical identity, properties, reactivity, and applications of this compound, providing a reliable theoretical foundation for its use in research and development.

Chemical Identity and Predicted Physicochemical Properties

While specific experimental data for 7H-Perfluoroheptanoyl bromide is not widely published, its properties can be reliably estimated based on its structure and comparison with its carboxylic acid precursor, 7H-Dodecafluoroheptanoic acid.

-

Chemical Name: 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl bromide

-

Synonyms: 7H-Perfluoroheptanoyl bromide

-

Molecular Formula: C₇HBrF₁₂O

-

Molecular Weight: 408.97 g/mol

-

CAS Number: 141893-84-7

The strong electron-withdrawing effect of the twelve fluorine atoms is expected to dominate the compound's physical properties, leading to a high density and a boiling point influenced by both its significant molecular weight and unique intermolecular forces characteristic of fluorinated compounds.[3]

Table 1: Predicted and Comparative Physicochemical Properties

| Property | Predicted Value for 7H-Perfluoroheptanoyl bromide | Comparative Data: 7H-Dodecafluoroheptanoic acid | Rationale for Prediction |

|---|---|---|---|

| Molecular Weight ( g/mol ) | 408.97 | 346.07[4][5][6] | Calculated from formula. |

| Physical State | Colorless Liquid | Low-melting solid[7] | Acyl halides are typically liquids or low-melting solids at STP. |

| Density (g/cm³) | ~1.8 - 2.0 | ~1.7 - 1.79[5][6] | Expected to be slightly higher than the parent acid due to the heavier bromine atom. |

| Boiling Point (°C) | ~175 - 190 | ~188 - 192[5][6][7] | Boiling points of acyl halides are often slightly lower than their parent carboxylic acids due to the absence of hydrogen bonding. However, the increased molecular weight may counteract this effect. |

| Solubility | Soluble in aprotic organic solvents (ethers, halogenated solvents). Reacts with protic solvents (water, alcohols). | Soluble in polar organic solvents.[7] | Typical for acyl halides.[8] Insoluble in water, with which it reacts. |

Synthesis and Reactivity Profile

Predicted Synthesis Pathway

Acyl bromides are most commonly synthesized from their corresponding carboxylic acids.[9] The conversion of 7H-Dodecafluoroheptanoic acid to 7H-Perfluoroheptanoyl bromide can be achieved using standard brominating agents. Thionyl bromide (SOBr₂), oxalyl bromide ((COBr)₂), or phosphorus tribromide (PBr₃) are suitable reagents for this transformation.

The diagram below illustrates the general synthetic logic.

Caption: General pathway for the synthesis of the target acyl bromide.

Expected Chemical Reactivity

The reactivity of 7H-Perfluoroheptanoyl bromide is governed by two key structural features:

-

The Acyl Bromide Group: This functional group is a highly reactive electrophile. The carbonyl carbon is rendered exceptionally electron-deficient by both the adjacent oxygen and bromine atoms.

-

The Dodecafluorohexyl Chain (H(CF₂)₆-): This segment is a powerful electron-withdrawing group via the inductive effect (-I effect). This effect further increases the electrophilicity of the carbonyl carbon, making the molecule significantly more reactive than its non-fluorinated counterpart, heptanoyl bromide.

Consequently, 7H-Perfluoroheptanoyl bromide is expected to react readily, often vigorously, with a wide range of nucleophiles in classic nucleophilic acyl substitution reactions.

Caption: Key reactions of 7H-Perfluoroheptanoyl bromide with common nucleophiles.

-

Reaction with Amines: Forms stable N-acyl amides. This is a fundamental transformation for incorporating the fluorinated tail into bioactive molecules.

-

Reaction with Alcohols: Yields the corresponding esters. This can be used to create fluorinated esters for materials applications or as prodrugs.

-

Reaction with Water: Rapid hydrolysis will occur, regenerating the parent 7H-Dodecafluoroheptanoic acid and producing corrosive hydrogen bromide (HBr) gas.[8][10] This reactivity necessitates strict anhydrous handling conditions.

Anticipated Spectroscopic Profile

Characterization of 7H-Perfluoroheptanoyl bromide would rely on a combination of spectroscopic techniques.

-

¹⁹F NMR Spectroscopy: This is the most informative technique for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range.[11][12][13] The spectrum is expected to show six distinct signals for the six chemically non-equivalent -CF₂- groups. The signal for the -CF₂- group adjacent to the carbonyl (α-position) would be the most downfield, with subsequent signals shifting upfield towards the terminal -CF₂H group. The terminal group's fluorine atoms will show coupling to the single proton.

-

¹H NMR Spectroscopy: A single, complex signal is expected for the terminal proton (-CF₂H). It will appear as a triplet-of-triplets due to coupling with the adjacent -CF₂- group and long-range coupling to the next -CF₂- group.

-

¹³C NMR Spectroscopy: The carbonyl carbon signal will be readily identifiable. The seven carbons of the fluoroalkyl chain will also be visible, showing characteristic shifts and C-F coupling constants.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the carbonyl (C=O) stretch of the acyl bromide is expected at a high wavenumber, typically in the range of 1780-1850 cm⁻¹, shifted higher than a typical ketone due to the electronegativity of the adjacent atoms.

Applications in Drug Development and Materials Science

The primary application of 7H-Perfluoroheptanoyl bromide is as a synthon for introducing the H(CF₂)₆CO- moiety into target molecules. This strategy is highly valuable in drug discovery for modulating pharmacokinetic and pharmacodynamic properties.[2][14]

Key Applications:

-

Lipophilicity Modification: The fluorinated chain can significantly increase the lipophilicity of a parent molecule, which can enhance its ability to cross cell membranes.

-

Metabolic Blocking: The high strength of the C-F bond makes the attached fluoroalkyl chain resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), which can increase the half-life of a drug candidate.

-

Conformational Control: The rigid, helical nature of perfluoroalkyl chains can restrict the conformational freedom of a molecule, potentially locking it into a bioactive conformation and improving binding affinity to a biological target.[2]

-

Advanced Materials: Fluorinated esters and amides derived from this reagent can be used to create polymers and surfactants with specialized properties, such as high thermal stability and oleophobicity.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol provides a self-validating, step-by-step methodology for a typical acylation reaction using a primary or secondary amine as the nucleophile.

Objective: To synthesize an N-alkyl-7H-dodecafluoroheptanamide.

Materials:

-

7H-Perfluoroheptanoyl bromide

-

A primary or secondary amine (e.g., benzylamine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

-

Tertiary amine base (e.g., Triethylamine, DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 eq.) and the tertiary amine base (1.2 eq.) in the anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

-

Reagent Addition: Slowly add a solution of 7H-Perfluoroheptanoyl bromide (1.1 eq.) in the anhydrous solvent to the stirred amine solution via a dropping funnel or syringe. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting amine.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and dilute with more solvent.

-

Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove HBr and unreacted acid), and brine.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Safety, Handling, and Storage

As a reactive acyl halide, 7H-Perfluoroheptanoyl bromide must be handled with significant care. Its hazards can be inferred from related compounds like acetyl bromide and general acyl halide classifications.[8][10][15][16][17]

-

Corrosivity: The compound is expected to be highly corrosive and will cause severe burns to the skin, eyes, and respiratory tract upon contact.[8][18][19][20] It is a lachrymator (causes tearing).[9][17]

-

Reactivity with Water: It will react violently with water, moisture, and protic solvents, releasing corrosive HBr gas.[10][20] All handling must be performed under strictly anhydrous conditions in a well-ventilated chemical fume hood.

-

Incompatible Materials: Avoid contact with strong bases, alcohols, amines, and strong oxidizing agents.[8][10]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[10][15][21]

-

Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate film).

-

Body Protection: Wear a flame-retardant lab coat and consider additional protective clothing like a chemical-resistant apron.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen).

-

Keep in a cool, dry, well-ventilated area away from incompatible materials and moisture.[10]

References

- CAMEO Chemicals - NOAA. (n.d.). Acyl Halides, Sulfonyl Halides, and Chloroformates.

- New Jersey Department of Health. (n.d.). ACETYL BROMIDE HAZARD SUMMARY.

- PubMed Central (PMC) - NIH. (n.d.). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF].

- New Jersey Department of Health. (n.d.). HAZARDOUS SUBSTANCE FACT SHEET - ACETYL BROMIDE.

- PubMed. (n.d.). Structural, physical, and chemical properties of fluorous compounds.

- PubMed. (n.d.). Medicinal applications of perfluoroalkylated chain-containing compounds.

- PubChem - NIH. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid.

- ResearchGate. (2014). Medicinal Applications of Perfluoroalkylated Chain-Containing Compounds.

- PubMed. (n.d.). A comparative study of the physicochemical properties of perfluorinated and hydrogenated amphiphiles.

- ResearchGate. (n.d.). The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Chemstock. (n.d.). ACETYL BROMIDE Safety Data Sheet.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.

- PubMed. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes.

- Semantic Scholar. (1987). A new method for the preparation of perfluorocarboxylic acids.

- MDPI. (n.d.). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry.

- Chemsrc. (2025). 7H-Dodecafluoroheptanoic acid (CAS#:1546-95-8).

- PubMed Central (PMC) - NIH. (2020). Metallaphotoredox Perfluoroalkylation of Organobromides.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Acetyl bromide.

- Wikipedia. (n.d.). Acyl halide.

- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.

- PubMed. (2014). Copper-mediated perfluoroalkylation of heteroaryl bromides with (phen)CuRF.

- University of Ottawa. (n.d.). 19Flourine NMR.

- ResearchGate. (n.d.). Studies on sulfinatodehalogenation XIX. The reaction of perfluoroalkyl iodides and perfluoroalkanesulfonyl bromides with conjugated dienes.

- International Chemical Safety Cards (ICSC). (n.d.). ICSC 0210 - ACETYL CHLORIDE.

- ResearchGate. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry.

- Google Patents. (n.d.). WO2005092820A2 - Synthesis of carbon-labeled perfluoroalkyl compounds.

- ChemicalBook. (2025). 7H-Dodecafluoroheptanoic acid | 1546-95-8.

- Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.

- PubMed Central (PMC) - NIH. (n.d.). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups.

- CAMEO Chemicals. (n.d.). ACETYL BROMIDE.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride.

- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

- BuyersGuideChem. (2025). 7H-Dodecafluoroheptanoic acid | 1546-95-8.

- AccuStandard. (n.d.). 7H-Perfluoroheptanoic acid CAS # 1546-95-8.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural, physical, and chemical properties of fluorous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid | C7H2F12O2 | CID 15243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7H-Dodecafluoroheptanoic acid | CAS#:1546-95-8 | Chemsrc [chemsrc.com]

- 6. 7H-Dodecafluoroheptanoic acid | 1546-95-8 - BuyersGuideChem [buyersguidechem.com]

- 7. 7H-Dodecafluoroheptanoic acid | 1546-95-8 [chemicalbook.com]

- 8. Acyl Halides, Sulfonyl Halides, and Chloroformates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Acyl halide - Wikipedia [en.wikipedia.org]

- 10. nj.gov [nj.gov]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. chemstock.ae [chemstock.ae]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 18. chemos.de [chemos.de]

- 19. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 20. nj.gov [nj.gov]

- 21. dollycorporation.com [dollycorporation.com]

Methodological & Application

Application Notes & Protocols: A Guide to Acylation with 7H-Perfluoroheptanoyl Bromide

Introduction: The Strategic Utility of Perfluoroacylation

In the landscape of modern chemical synthesis, the precise modification of molecular scaffolds is paramount to achieving desired functionality. 7H-Perfluoroheptanoyl bromide emerges as a potent reagent for introducing a partially fluorinated heptanoyl moiety onto nucleophilic substrates. This process, known as acylation, is a cornerstone of organic synthesis, enabling the formation of stable amide and ester linkages.

The strategic incorporation of a perfluoroalkyl chain, such as the one offered by 7H-Perfluoroheptanoyl bromide, imparts unique and valuable physicochemical properties to the target molecule. These modifications are of particular interest to researchers in drug discovery and materials science. The high electronegativity of fluorine atoms significantly alters the electronic environment of the parent molecule, often enhancing properties such as metabolic stability, lipophilicity, and binding affinity. In drug development, this can translate to improved pharmacokinetic profiles, enhanced cell permeability, and the creation of effective prodrugs.[1][2]

This document provides a comprehensive guide to the principles, applications, and detailed protocols for performing acylation reactions using 7H-Perfluoroheptanoyl bromide. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique benefits of perfluoroacylation in their work.

Reagent Profile: 7H-Perfluoroheptanoyl Bromide

-

Chemical Formula: C₇HBrF₁₂O[3]

-

Molecular Weight: 408.97 g/mol [3]

-

Structure:

-

Key Features: The molecule consists of a highly reactive acyl bromide functional group attached to a dodecafluoroheptyl chain. The strong electron-withdrawing effect of the fluorine atoms renders the carbonyl carbon exceptionally electrophilic, making it highly susceptible to nucleophilic attack. This heightened reactivity allows for efficient acylation of a wide range of nucleophiles, including amines, alcohols, and thiols, often under mild conditions.[4]

Core Mechanism: Nucleophilic Acyl Substitution

The acylation reaction with 7H-Perfluoroheptanoyl bromide proceeds via a well-established nucleophilic acyl substitution mechanism.[5] The process is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction.

The mechanism unfolds in two key steps:

-

Nucleophilic Attack: The nucleophile (e.g., the lone pair of an amine or alcohol) attacks the electrophilic carbonyl carbon of the acyl bromide. This leads to the formation of a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the bromide ion, which is an excellent leaving group. The base then abstracts a proton from the nucleophile, yielding the final acylated product and the corresponding ammonium salt.

Caption: General mechanism of nucleophilic acyl substitution.

Safety and Handling: A Critical Overview

7H-Perfluoroheptanoyl bromide, like other acyl halides, is a corrosive and moisture-sensitive compound that requires careful handling to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), splash-proof safety goggles, a face shield, and a laboratory coat.[6][7] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of corrosive vapors.[8]

-

Moisture Sensitivity: The reagent reacts readily with water and other protic solvents to produce HBr gas and the corresponding carboxylic acid. Therefore, it is crucial to use anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon blanket) to prevent degradation of the reagent and ensure high reaction yields.

-

Storage: Store 7H-Perfluoroheptanoyl bromide in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.

-

Spill & Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the acylation of primary amines and primary alcohols. These serve as a foundational framework that can be adapted for various substrates.

Protocol 1: Acylation of a Primary Amine (e.g., Benzylamine)

This protocol details the formation of an N-substituted amide, a common and robust reaction. The reaction between an acyl chloride and a primary amine is typically rapid and exothermic.[9]

Workflow Diagram:

Caption: Workflow for the acylation of a primary amine.

Materials & Reagents:

| Reagent/Material | Amount (Example) | Moles (mmol) | Stoichiometric Ratio |

| Benzylamine | 107 mg | 1.0 | 1.0 eq |

| 7H-Perfluoroheptanoyl bromide | 450 mg | 1.1 | 1.1 eq |

| Triethylamine (Et₃N) or Pyridine | 152 mg (209 µL) | 1.5 | 1.5 eq |

| Anhydrous Dichloromethane (DCM) | 10 mL | - | - |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 15 mL | - | - |

| Brine | 15 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | ~1 g | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.5 eq) to the solution. Causality Note: The base is added before the acyl bromide to be readily available to neutralize the HBr byproduct as it forms, preventing protonation of the starting amine which would render it non-nucleophilic.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

-

Reagent Addition: Dissolve 7H-Perfluoroheptanoyl bromide (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 5-10 minutes. Experience Insight: A slight excess of the acylating agent ensures complete consumption of the limiting substrate.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by slowly adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[10]

Protocol 2: Acylation of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol describes the synthesis of a perfluoroalkyl ester. The acylation of alcohols is generally slower than that of amines and often requires a catalyst or stronger base.[11][12]

Materials & Reagents:

| Reagent/Material | Amount (Example) | Moles (mmol) | Stoichiometric Ratio |

| Benzyl Alcohol | 108 mg | 1.0 | 1.0 eq |

| 7H-Perfluoroheptanoyl bromide | 491 mg | 1.2 | 1.2 eq |

| Pyridine | 119 mg (121 µL) | 1.5 | 1.5 eq |

| Anhydrous Dichloromethane (DCM) | 10 mL | - | - |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 15 mL | - | - |

| Brine | 15 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ~1 g | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 eq), anhydrous DCM, and pyridine (1.5 eq). Causality Note: Pyridine acts as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the acylation of the less nucleophilic alcohol.

-

Cooling: Cool the mixture to 0 °C in an ice-water bath.

-

Reagent Addition: Add 7H-Perfluoroheptanoyl bromide (1.2 eq) dropwise to the stirred solution. A precipitate of pyridinium hydrobromide may form.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours. The reaction may require gentle heating (e.g., 40 °C) to proceed to completion, depending on the steric hindrance of the alcohol.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up:

-

Dilute the reaction mixture with DCM and wash sequentially with 1M aqueous copper sulfate (CuSO₄) to remove pyridine, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude ester can be purified by flash column chromatography or, if the product is a low-melting solid, by crystallization.[13][14]

Conclusion

7H-Perfluoroheptanoyl bromide is a versatile and highly effective reagent for the introduction of perfluoroheptanoyl groups onto a variety of nucleophilic substrates. The protocols outlined in this guide provide a robust starting point for researchers. By leveraging the unique properties imparted by the perfluoroalkyl chain, scientists in drug discovery and materials science can rationally design and synthesize novel molecules with enhanced performance characteristics. Adherence to strict safety protocols is essential when handling this reactive compound.

References

- Dr. Oracle. (2025, November 26). What are the necessary precautions when handling perfluorodecalin?

-

Khan Academy. Friedel-Crafts acylation (video). Retrieved from [Link]

- 7activestudio. (2017, May 3).

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

- OChemOnline. (2021, April 6). Acylation of Alcohols, Part 1: with Acyl Halides. YouTube.

- Chemical Society Reviews. (2024, January 16). Prodrugs as empowering tools in drug discovery and development. RSC Publishing.

- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.

- OChemOnline. (2021, April 6).

- National Institutes of Health. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. PMC.

- Esco Lifesciences. Perchloric Acid Handling Guidelines.

- PubMed Central. (2025, February 21).

- Pharma Focus Asia.

- National Institutes of Health. 1-Bromopentadecafluoroheptane | BrC7F15 | CID 67819. PubChem.

- University of Edinburgh. Perchloric Acid Safety Guidelines.

- OChemOnline. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. YouTube.

- ResearchGate. (2025, August 6).

- Synthetic Chemist Must Watch It. (2022, July 16). Ninja technique to purify organic compounds. YouTube.

- PubMed. (2022, May 20).

- Organic Chemistry Portal.

- ResearchGate. (2025, August 10). PEGylation technology for the drug development.

- University of Ottawa. Perchloric acid guidelines.

- Dove Press. (2024, December 11).

- Sigma-Aldrich. (2024, August 7).

- CHM 2211 - Organic Chemistry II. (2021, March 12). 173 CHM2211 Nucleophilic acyl substitution reaction of acyl halides with amines. YouTube.

- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.

- Moravek.

- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols.

- Lonza. (2025, October 28). Accelerating Drug Development with Continuous Flow Manufacturing.

- ResearchGate. (2025, August 7).

- Shimadzu Scientific Instruments. (2025, April 21). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube.

- Kemcal. CAS 141893-84-7 | 7H-Perfluoroheptanoyl bromide.

- National Institutes of Health. 7H-Perfluoroheptanoyl bromide | C7HBrF12O | CID 2776130. PubChem.

- ChemicalBook. 7H-PERFLUOROHEPTANOYL BROMIDE | 141893-84-7.

Sources